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molecular formula C11H6F3NO3 B8509866 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No. B8509866
M. Wt: 257.16 g/mol
InChI Key: NQESYPPQIWEJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243406

Procedure details

A portion of the 5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylic acid (2.5 g.; 0.01 mol.) in 25 ml. of ethanol and 2 ml. of sulfuric acid were heated at reflux for 4 hours. The reaction mixture was cooled, concentrated to one-half its initial volume, then diluted with 175 ml. of methylene chloride. The organic solution was washed with water, sodium bicarbonate, again with water, dried over magnesium sulfate, filtered and concentrated to give an oil. The oil was distilled through a Vigreux column to yield ethyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate (2.2 g.; 80% yield) as a colorless oil (b.p.=88°-90° C. at 0.15 torr.) having the following analysis:
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([C:9]2[O:13][N:12]=[CH:11][C:10]=2[C:14]([OH:16])=[O:15])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[CH2:24](O)[CH3:25]>>[CH2:24]([O:15][C:14]([C:10]1[CH:11]=[N:12][O:13][C:9]=1[C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:17])[F:18])[CH:4]=1)=[O:16])[CH3:25]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=C(C=NO1)C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one-half its initial volume
ADDITION
Type
ADDITION
Details
diluted with 175 ml
WASH
Type
WASH
Details
The organic solution was washed with water, sodium bicarbonate, again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled through a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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